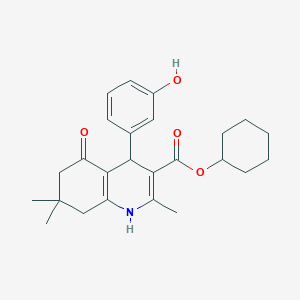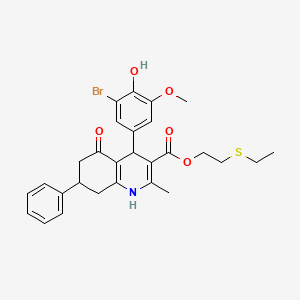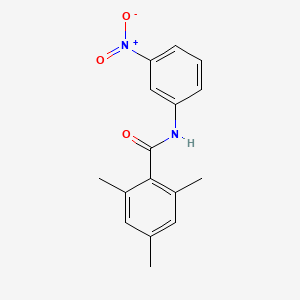![molecular formula C17H18BrClN2O4S B5063605 N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5063605.png)
N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide, also known as BVT.74331, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide has been shown to inhibit the activity of protein kinase B (PKB), which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide has a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, this compound has also been shown to have anti-inflammatory effects. Studies have also suggested that N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of PKB, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide is its relatively low potency, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research involving N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide. One area of research that is currently being explored is the use of this compound in combination with other anti-cancer agents, with the goal of increasing its effectiveness. Additionally, researchers are continuing to study the mechanism of action of N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide in order to better understand its potential uses in a variety of biological processes. Finally, there is ongoing research into the development of more potent derivatives of N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide, which may have greater utility in certain applications.
In conclusion, N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide is a valuable tool for researchers in a variety of fields, with potential applications in the study of cancer, inflammation, and neurodegenerative diseases. While this compound has some limitations, its specificity and range of effects make it a valuable addition to the toolkit of any researcher interested in studying the role of PKB in biological processes.
合成法
The synthesis of N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 3-bromophenylamine, which is reacted with 2-chloro-4-nitrophenol to form an intermediate product. This intermediate is then reduced using palladium on carbon to form the desired product, N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide.
科学的研究の応用
N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy.
特性
IUPAC Name |
N-(3-bromophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O4S/c1-11(2)21-26(23,24)14-6-7-16(15(19)9-14)25-10-17(22)20-13-5-3-4-12(18)8-13/h3-9,11,21H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCHMBFSYODCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063523.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5063525.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)
![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)


![butyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5063560.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5063575.png)
![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5063580.png)

![2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5063599.png)
![1-(3-bromophenyl)-4-{[1-(4-chloro-3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5063607.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5063609.png)